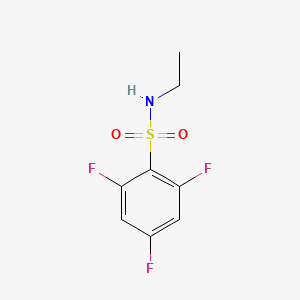
Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is an organic compound that features a tetrahydro-2H-pyran ring, an amino group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate typically involves the reaction of tetrahydro-2H-pyran derivatives with amino acids or their esters. One common method involves the use of tetrahydro-2H-pyran-2-carboxylic acid, which is reacted with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydro-2H-pyran ring and amino group play crucial roles in binding to the target and modulating its activity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
- Methyl 2-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate
- Methyl 2-amino-3-(tetrahydro-2H-pyran-5-yl)propanoate
Uniqueness
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is unique due to the specific position of the tetrahydro-2H-pyran ring, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and applications compared to its isomers.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
methyl 2-amino-3-(oxan-2-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-4-2-3-5-13-7/h7-8H,2-6,10H2,1H3 |
InChIキー |
JFHSFFONGRCQOC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CCCCO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)









![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
